molecular formula C10H15NO2 B6205537 spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one CAS No. 1861408-33-4

spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one

Cat. No. B6205537
CAS RN: 1861408-33-4
M. Wt: 181.2
InChI Key:
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Description

Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one is a heterocyclic compound that is used for a variety of applications in scientific research. It is a five-membered ring system that contains a spirocyclic skeleton, two oxazolidin-5-one rings, and two bicyclo[2.2.2]octane rings. Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been used for a variety of scientific research applications, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been used for a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been used as a starting material for the synthesis of other compounds. In drug development, spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been used as a scaffold for the synthesis of novel drugs. In biochemistry, spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been used as a model compound to study the effects of different functional groups on the structure and activity of proteins.

Mechanism of Action

Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been found to interact with various proteins and enzymes in the body. It has been shown to bind to the active sites of enzymes, which can lead to inhibition of their activity. It has also been shown to interact with proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory and anti-cancer effects. Additionally, it has been found to have antifungal and antibacterial effects.

Advantages and Limitations for Lab Experiments

The use of spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it can be used as a starting material for the synthesis of other compounds. Additionally, it is relatively stable and easy to store. However, there are some limitations to using spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

There are several future directions for the use of spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one in scientific research. One potential direction is the development of novel drugs based on the structure of spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one. Additionally, spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one could be used as a model compound to study the effects of different functional groups on the structure and activity of proteins. Finally, spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one could be used to study the effects of different environmental conditions on the stability of the compound.

Synthesis Methods

Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one can be synthesized via a variety of methods, including the use of an amide coupling reaction and the use of an aldol condensation reaction. In the amide coupling reaction, an amide is reacted with an aldehyde to form a spirocyclic compound. In the aldol condensation reaction, two aldehydes are reacted together with an acid catalyst to form a spirocyclic compound. Both of these methods are simple and efficient, and they can be used to synthesize spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one involves the cyclization of a bicyclic ketone with an amino alcohol to form the spirocyclic oxazolidinone.", "Starting Materials": [ "Bicyclo[2.2.2]octan-2-one", "2-aminoethanol", "Sodium hydride", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Bicyclo[2.2.2]octan-2-one is treated with sodium hydride in methanol to form the enolate.", "The enolate is then reacted with 2-aminoethanol to form the bicyclic ketone-amino alcohol intermediate.", "The intermediate is cyclized using acetic acid and sodium bicarbonate to form the spirocyclic oxazolidinone.", "The oxazolidinone is purified using chloroform." ] }

CAS RN

1861408-33-4

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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